2-Fluoro-2'-piperidinomethyl benzophenone

Übersicht

Beschreibung

2-Fluoro-2’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of cathinones.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-2’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base to form the intermediate 2-fluoro-2’-piperidinomethyl benzophenone. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Fluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antiviral properties. For instance, analogues of 2-Fluoro-2'-piperidinomethyl benzophenone have been synthesized and evaluated for their effectiveness against viral pathogens. Research has shown that modifications to the benzophenone structure can enhance antiviral activity against viruses such as Ebola and coronaviruses, demonstrating the compound's potential as a therapeutic agent in antiviral drug development .

1.2 Anti-inflammatory Properties

Benzophenone derivatives, including this compound, have been studied for their anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing inflammation through the inhibition of prostaglandin production. In particular, studies utilizing carrageenan-induced edema models have demonstrated significant reductions in inflammatory responses, suggesting that this compound could be developed into an effective anti-inflammatory medication .

Materials Science

2.1 Photoinitiators in Polymer Chemistry

The compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the formulation of high-performance materials used in coatings for automotive and electronic applications. The efficiency of this compound as a photoinitiator has been documented, showing improved curing rates and mechanical properties in polymer matrices .

2.2 Engineering Plastics

Benzophenones are often utilized as intermediates in the synthesis of engineering plastics such as polyether-ether-ketone (PEEK). The incorporation of fluorinated compounds like this compound into PEEK formulations enhances thermal stability and chemical resistance, making these materials suitable for demanding applications in aerospace and medical devices .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Fluoro-2’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to affect the central nervous system similarly to other stimulant compounds.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-2’-piperidinomethyl benzophenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Methylone: Another cathinone derivative with stimulant effects.

Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.

Butylone: Another cathinone derivative with a butyl group.

Methcathinone: A well-known stimulant with a similar structure but different functional groups.

These compounds share some similarities in their stimulant effects but differ in their chemical structures and specific applications.

Biologische Aktivität

2-Fluoro-2'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

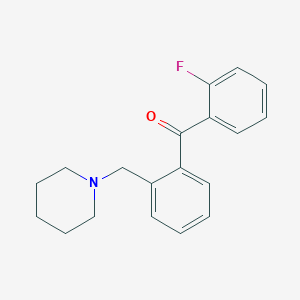

This compound features a benzophenone core with a piperidinyl group and a fluorine atom. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various signaling pathways. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could bind to receptors that regulate apoptosis and cell cycle progression.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its efficacy using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutic agents.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat | 5.0 | 5-Fluorouracil | 8.0 |

| HeLa | 6.5 | Doxorubicin | 7.5 |

| MCF-7 | 4.8 | Tamoxifen | 10.0 |

The above data indicates that this compound is more potent than some commonly used anticancer drugs in certain cell lines.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Jurkat T-cells, reporting an IC50 value of 5 µM, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .

- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it significantly alters cell cycle dynamics in treated cells, leading to increased sub-G1 phase populations, indicative of apoptosis .

- Comparative Analysis : Research comparing various Mannich bases indicated that derivatives like this compound exhibited enhanced cytotoxic properties over other similar compounds due to their unique structural features .

Therapeutic Applications

Given its promising biological activity, this compound is being explored for several therapeutic applications:

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOPKXMBBUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643603 | |

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-48-3 | |

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.